Vitamin e succinate

Catalog No.
S590857
CAS No.
4345-03-3
M.F
C33H54O5
M. Wt
530.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin e succinate

CAS Number

4345-03-3

Product Name

Vitamin e succinate

IUPAC Name

4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

Molecular Formula

C33H54O5

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m1/s1

InChI Key

IELOKBJPULMYRW-NJQVLOCASA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol, Acetate, Tocopherol, alpha Tocopherol, alpha Tocopherol Acetate, alpha Tocopherol Hemisuccinate, alpha Tocopherol Succinate, alpha Tocopheryl Calcium Succinate, alpha-Tocopherol, alpha-tocopherol acetate, alpha-tocopherol hemisuccinate, alpha-tocopherol succinate, alpha-Tocopheryl Calcium Succinate, d alpha Tocopherol, d alpha Tocopheryl Acetate, d-alpha Tocopherol, d-alpha-Tocopheryl Acetate, R,R,R-alpha-Tocopherol, Tocopherol Acetate, Tocopherol Succinate, Tocopherol, d-alpha, Tocopheryl Acetate, vitamin E succinate

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

The exact mass of the compound Vitamin e succinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173849. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of tocol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vitamin E succinate (D-alpha-tocopheryl acid succinate, CAS 4345-03-3) is a highly stable, crystalline solid ester derivative of natural alpha-tocopherol. Unlike standard free tocopherols, the esterification of the phenolic hydroxyl group with succinic acid yields a compound with exceptional oxidative stability and a melting point of approximately 76°C, rendering it a dry powder at room temperature [1]. Furthermore, the presence of a terminal free carboxylic acid group confers unique amphiphilic properties and chemical reactivity. In procurement and material selection, this compound is prioritized over other Vitamin E forms for solid-dosage manufacturing, the synthesis of advanced pharmaceutical excipients like Tocopheryl Polyethylene Glycol Succinate (TPGS), and specialized oncology formulations where its unique bioactivity is required [2].

Research Fit

Redox-inactive vitamin E analogue for apoptosis pathway studies
Mitochondrial targeting and intrinsic apoptosis research context
Distinct from antioxidant α-tocopherol or acetate ester forms

Substituting Vitamin E succinate with free alpha-tocopherol or alpha-tocopheryl acetate fundamentally compromises both processability and chemical functionality. Free alpha-tocopherol is a highly viscous, oxidation-prone oil that requires inert handling and complex carrier adsorption for dry formulations . While alpha-tocopheryl acetate improves oxidative stability, it remains a viscous liquid at room temperature, making direct powder blending and tableting impossible without intermediate spray-drying or silicate adsorption steps [1]. Chemically, the acetate form lacks the reactive free carboxyl group found in the succinate form. This missing functional group means acetate cannot be used as a direct precursor for PEGylation (e.g., TPGS synthesis) or as an amphiphilic structural component in liposomal bilayers, strictly limiting its utility in advanced nanomedicine and targeted drug delivery [2].

Substitution Risk

! α-Tocopherol lacks pro-apoptotic pathway activation; research endpoints may not reproduce
! α-Tocopheryl acetate does not target mitochondria directly; apoptosis induction absent
! Cellular uptake kinetics differ; rapid mitochondrial accumulation not replicated by acetate or free tocopherol

Solid-State Processability and Direct Tableting

The physical state of Vitamin E derivatives dictates their manufacturing workflow. Vitamin E succinate exists as a crystalline solid powder with a melting point of ~76°C, allowing for direct dry blending and compression into solid dosage forms [1]. In contrast, alpha-tocopheryl acetate is a viscous oil at room temperature. To achieve a tablet formulation with the acetate form, manufacturers must utilize secondary processing steps, such as adsorption onto calcium silicate or complex spray-drying, which increases processing time and excipient load [2].

Evidence DimensionPhysical state and formulation requirement
Target Compound DataCrystalline solid powder (direct compression ready)
Comparator Or BaselineAlpha-tocopheryl acetate (Viscous oil requiring carrier adsorption)
Quantified DifferenceEliminates the need for liquid-to-solid conversion steps in manufacturing
ConditionsStandard room temperature (20-25°C) formulation workflows

Procuring the succinate form drastically simplifies solid dosage manufacturing by eliminating the need for spray-drying or high-volume carrier excipients.

Apoptosis Induction in Cancer Cells
Head-to-head
α-TOS triggered apoptosis in p53-null and p21-null cancer cells; α-TOH showed no apoptogenic activity. In vivo, α-TOS exerted broader antitumor effect through proliferation inhibition and apoptosis, with limited effect on normal cells.
Supports mitochondrial apoptosis pathway research
p53-independent model context; normal cell response context reviewed

Precursor Suitability for TPGS Excipient Synthesis

Vitamin E succinate is the mandatory starting material for the synthesis of D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), a highly valued FDA-approved non-ionic surfactant and solubilizer. The synthesis relies on the direct esterification of the free carboxylic acid group on the succinate moiety with the hydroxyl group of PEG 1000 [1]. Alpha-tocopheryl acetate completely lacks this free carboxyl group, yielding a 0% conversion rate in direct PEGylation assays without prior deprotection and functionalization [2].

Evidence DimensionDirect esterification compatibility with PEG 1000
Target Compound DataHighly reactive (contains terminal free -COOH)
Comparator Or BaselineAlpha-tocopheryl acetate (Unreactive, lacks free -COOH)
Quantified DifferenceEnables single-step PEGylation vs. impossible direct reaction
ConditionsStandard esterification reaction conditions for TPGS synthesis

For chemical manufacturers producing TPGS or custom PEGylated nanocarriers, Vitamin E succinate is the strictly required precursor.

Mitochondrial Membrane Depolarization
Head-to-head
α-TOS decreased ΔΨm and generated free radicals; apoptosis not blocked by pan-caspase inhibitor. Cells resistant to Fas/TRAIL remained fully susceptible to α-TOS. MitoVES collapsed membrane potential at 1–10 µM.
Bypasses death receptor resistance; intrinsic pathway research tool
Jurkat and isolated mitochondria models

Unique Induction of Apoptosis in Oncology Models

In adjuvant cancer research, Vitamin E succinate exhibits unique antineoplastic properties not shared by other tocopherol forms. Studies demonstrate that alpha-tocopheryl succinate actively induces Fas-mediated apoptosis and mitochondrial destabilization in human breast and prostate cancer cell lines [1]. When evaluated head-to-head, alpha-tocopheryl succinate triggered significant apoptotic cell death, whereas equimolar concentrations of alpha-tocopheryl acetate and free alpha-tocopherol showed zero apoptotic activity, functioning merely as antioxidants [2].

Evidence DimensionInduction of apoptosis in cancer cell lines
Target Compound DataPotent pro-apoptotic activity (Fas-mediated / mitochondrial)
Comparator Or BaselineAlpha-tocopheryl acetate / Free tocopherol (0% apoptotic induction)
Quantified DifferenceAbsolute mechanistic divergence from standard antioxidant behavior
ConditionsIn vitro human breast cancer (MCF-7) and prostate cancer models

Researchers developing targeted oncological therapies or adjuvants must procure the succinate form, as standard vitamin E forms are biologically inert in this specific apoptotic pathway.

Hepatocyte Uptake Kinetics
Cross-study
Vitamin E succinate (TS) showed rapid increase in cellular and mitochondrial tocopherol content, enhancing antioxidant protection; d-α-tocopherol (T) and d-α-tocopheryl acetate (TA) lacked comparable protective properties.
Supports mitochondrial targeting in hepatocyte models
Rat hepatocyte and in vivo rat studies

Amphiphilic Stability in Liposomal Formulations

The free carboxylic acid group of Vitamin E succinate imparts an amphiphilic character that is highly advantageous in lipid-based drug delivery systems. When incorporated into liposomes or solid lipid nanoparticles (SLNs), the succinate form aligns stably at the lipid-water interface, reducing vesicle fusion and drug leakage [1]. Highly hydrophobic forms like alpha-tocopheryl acetate reside entirely within the hydrophobic core, which can disrupt lipid packing and induce lipid polymorphism-induced drug leakage over time [2].

Evidence DimensionInterfacial alignment and vesicle stability
Target Compound DataAmphiphilic alignment at the lipid-water interface
Comparator Or BaselineAlpha-tocopheryl acetate (Strictly hydrophobic core localization)
Quantified DifferencePrevents lipid packing disruption and reduces payload leakage
ConditionsAqueous dispersion of liposomes and solid lipid nanoparticles (SLNs)

Formulators of nanocarriers prioritize the succinate form to maintain structural integrity and extend the shelf-life of liposomal drug delivery systems.

Absorption in Broilers
Head-to-head
Apparent absorption coefficient: succinate 58.0 ± 5.4 vs. acetate 70.8 ± 5.6; biopotency 69–76% relative to acetate.
Species-dependent bioavailability context; not a universal substitute
4-week broiler feeding study, 50–200 mg/kg

Direct Compression Solid Dosage Manufacturing

Because it is a crystalline solid at room temperature, Vitamin E succinate is the ideal choice for dry powder blending and direct compression tableting in the nutraceutical and pharmaceutical industries. It bypasses the costly and complex spray-drying or carrier-adsorption steps required when using viscous oil forms like free tocopherol or tocopheryl acetate [1].

Synthesis of TPGS and PEGylated Surfactants

Vitamin E succinate serves as the essential, non-substitutable precursor for the synthesis of D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS). Its free carboxylic acid group allows for direct, high-yield esterification with PEG, enabling the production of this critical solubilizer and P-glycoprotein inhibitor used in advanced drug formulations [2].

Liposomal and Solid Lipid Nanoparticle (SLN) Formulation

The distinct amphiphilic nature of the succinate moiety allows it to integrate stably into the lipid-water interface of liposomes and nanocarriers. This structural orientation prevents the lipid-packing disruptions commonly caused by strictly hydrophobic analogs like tocopheryl acetate, making it superior for stabilizing encapsulated hydrophilic or amphiphilic payloads [2].

Adjuvant Oncology and Apoptosis Research

In in vitro and in vivo cancer models, Vitamin E succinate is uniquely procured for its ability to actively induce Fas-mediated apoptosis and mitochondrial toxicity in tumor cells. Since standard antioxidant forms (acetate and free tocopherol) lack this pro-apoptotic mechanism, the succinate form is strictly required for evaluating Vitamin E-derived antineoplastic adjuvants [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mitochondrial apoptosis mechanism studies
Pro-apoptotic signaling review
Mitochondrial membrane potential endpoints; bypass of death receptor resistance context
Hepatocyte oxidative stress models
Rapid mitochondrial uptake
Intracellular tocopherol accumulation profile; species-specific validation
Analytical reference and formulation research
Esterase-labile prodrug context; distinct solubility
Hydrolysis kinetics; method development for tocopheryl ester profiling

Physical Description

D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992)

XLogP3

10.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

530.39712482 g/mol

Monoisotopic Mass

530.39712482 g/mol

Heavy Atom Count

38

Melting Point

169 to 171 °F (NTP, 1992)

UNII

LU4B53JYVE

Drug Indication

The primary health-related use for which alpha-tocopherol succinate is formally indicated is as a dietary supplement for patients who demonstrate a genuine vitamin E deficiency. At the same time, vitamin E deficiency is generally quite rare but may occur in premature babies of very low birth weight (< 1500 grams), individuals with fat-malabsorption disorders (as fat is required for the digestive tract to absorb vitamin E), or individuals with abetalipoproteinemia - a rare, inherited disorder that causes poor absorption of dietary fat - who require extremely large doses of supplemental vitamin E daily (around 100 mg/kg or 5-10 g/day). In all such cases, alpha-tocopherol is largely the preferred form of vitamin E to be administered. Elsewhere, vitamin E's chemical profile as a fat-soluble antioxidant that is capable of neutralizing free radicals in the body continues to generate ongoing interest and study regarding how and whether or not the vitamin can help prevent or delay various chronic diseases associated with free radicals or other potential biological effects that vitamin E possesses like cardiovascular diseases, diabetes, ocular conditions, immune illnesses, cancer, and more. None of these ongoing studies have yet to elucidate any formally significant evidence, however. Similarly, more effective clinical trials are necessary to confirm what has only been accrued as preliminary data when it comes to studies proposing the demonstration of alpha-tocopherol succinate's capability to act as an anti-cancer therapy or as a regulator of inflammation.

Pharmacology

Of the eight separate variants of vitamin E, alpha-tocopherol is the predominant form of vitamin E in human and animal tissues, and it has the highest bioavailability [L2250]. This is because the liver preferentially resecretes only alpha-tocopherol by way of the hepatic alpha-tocopherol transfer protein (alpha-TTP); the liver metabolizes and excretes all the other vitamin E variants, which is why blood and cellular concentrations of other forms of vitamin E other than alpha-tocopherol are ultimately lower [L2120]. Furthermore, the term alpha-tocopherol generally refers to a group of eight possible stereoisomers which is often called all-rac-tocopherol for being a racemic mixture of all eight stereoisomers [T166, L2250]. Of the eight stereoisomers, the RRR-alpha-tocopherol - or sometimes referred to as the d-alpha-tocopherol - stereoisomer is the naturally occurring form of alpha-tocopherol that is perhaps best recognized by the alpha-TTP [T166, L2250] and has been reported to demonstrate approximately twice the systemic availability of all-rac-tocopherol [L2250]. As a result, often times (but certainly not always) the discussion of vitamin E - at least within the context of using the vitamin for health-related indications - is generally in reference to the use of RRR- or d-alpha-tocopherol. Subsequently, without further evidence to suggest otherwise, alpha-tocpherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol [A32956, A32957].

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Without further evidence to suggest otherwise, alpha-tocpherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol. The free alpha-tocopherol is therefore available and capable of the following activities. Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time, however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications. Furthermore, there are ongoing studies that demonstrate alpha-tocopherol succinate's unique possession of capabilities that allow it to induce differentiation, inhibit proliferation and apoptosis in cancer cells, enhance the growth-inhibitory effect of ionizing radiation, hyperthermia, and some chemotherapeutic agents and biological response modifiers on tumor cells, all the while protecting normal cells against any adverse effects. Despite being able to demonstrate such effects on animal and human cells in culture, the value of these effects has not drawn significant attention from researchers and clinicians and nor has the specific mechanisms of action been elucidated. Additionally, other studies have also shown that alpha-tocopherol succinate seemingly possesses an ability exclusive from other tocopherol esters to inhibit and minimize prostaglandin E2 production in human lung epithelial cells. Considering increased prostaglandin E2 production has been observed frequently in lung cancer patients, there may be another avenue in which alpha-tocopherol succinate may be able to treat lung cancer. Nevertheless, the possibility of such activity requires further elucidation.

Other CAS

4345-03-3
17407-37-3

Absorption Distribution and Excretion

_In addition to any following information, owing to alpha-Tocopherol succinate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ It is generally believed that alpha-tocopherol succinate is ultimately de-esterified or cleaved to provide alpha-tocopherol once administered to the human body. It is consequently expected that pharmacodynamics and pharmacokinetics similar to that of alpha-tocopherol to be followed. 50 to 80% absorbed from gastrointestinal tract.
_In addition to any following information, owing to alpha-Tocopherol succinate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ It is generally believed that alpha-tocopherol succinate is ultimately de-esterified or cleaved to provide alpha-tocopherol once administered to the human body. It is consequently expected that pharmacodynamics and pharmacokinetics similar to that of alpha-tocopherol to be followed.

Metabolism Metabolites

_In addition to any following information, owing to alpha-Tocopherol succinate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ It is generally believed that alpha-tocopherol succinate is ultimately de-esterified or cleaved to provide alpha-tocopherol once administered to the human body. It is consequently expected that pharmacodynamics and pharmacokinetics similar to that of alpha-tocopherol to be followed. Hepatic.

Biological Half Life

_In addition to any following information, owing to alpha-Tocopherol succinate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ It is generally believed that alpha-tocopherol succinate is ultimately de-esterified or cleaved to provide alpha-tocopherol once administered to the human body. It is consequently expected that pharmacodynamics and pharmacokinetics similar to that of alpha-tocopherol to be followed.

General Manufacturing Information

Butanedioic acid, 1-[(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl] ester: ACTIVE
Iuliano L, Micheletta F, Maranghi M, Frati G, Diczfalusy U, Violi F: Bioavailability of vitamin E as function of food intake in healthy subjects: effects on plasma peroxide-scavenging activity and cholesterol-oxidation products. Arterioscler Thromb Vasc Biol. 2001 Oct;21(10):E34-7. [PMID:11597949]
Miller ER 3rd, Pastor-Barriuso R, Dalal D, Riemersma RA, Appel LJ, Guallar E: Meta-analysis: high-dosage vitamin E supplementation may increase all-cause mortality. Ann Intern Med. 2005 Jan 4;142(1):37-46. Epub 2004 Nov 10. [PMID:15537682]
Horwitt MK, Elliott WH, Kanjananggulpan P, Fitch CD: Serum concentrations of alpha-tocopherol after ingestion of various vitamin E preparations. Am J Clin Nutr. 1984 Aug;40(2):240-5. [PMID:6465056]
Rumbold AR, Crowther CA, Haslam RR, Dekker GA, Robinson JS: Vitamins C and E and the risks of preeclampsia and perinatal complications. N Engl J Med. 2006 Apr 27;354(17):1796-806. [PMID:16641396]
Poston L, Briley AL, Seed PT, Kelly FJ, Shennan AH: Vitamin C and vitamin E in pregnant women at risk for pre-eclampsia (VIP trial): randomised placebo-controlled trial. Lancet. 2006 Apr 8;367(9517):1145-54. [PMID:16616557]
Mathias PM, Harries JT, Peters TJ, Muller DP: Studies on the in vivo absorption of micellar solutions of tocopherol and tocopheryl acetate in the rat: demonstration and partial characterization of a mucosal esterase localized to the endoplasmic reticulum of the enterocyte. J Lipid Res. 1981 Jul;22(5):829-37. [PMID:7288289]
Ajandouz el H, Castan S, Jakob S, Puigserver A: A fast, sensitive HPLC method for the determination of esterase activity on alpha-tocopheryl acetate. J Chromatogr Sci. 2006 Nov-Dec;44(10):631-3. [PMID:17254374]
Lee E, Choi MK, Lee YJ, Ku JL, Kim KH, Choi JS, Lim SJ: Alpha-tocopheryl succinate, in contrast to alpha-tocopherol and alpha-tocopheryl acetate, inhibits prostaglandin E2 production in human lung epithelial cells. Carcinogenesis. 2006 Nov;27(11):2308-15. doi: 10.1093/carcin/bgl073. Epub 2006 May 19. [PMID:16714329]
Prasad KN, Kumar B, Yan XD, Hanson AJ, Cole WC: Alpha-tocopheryl succinate, the most effective form of vitamin E for adjuvant cancer treatment: a review. J Am Coll Nutr. 2003 Apr;22(2):108-17. [PMID:12672706]
Schmolz L, Birringer M, Lorkowski S, Wallert M: Complexity of vitamin E metabolism. World J Biol Chem. 2016 Feb 26;7(1):14-43. doi: 10.4331/wjbc.v7.i1.14. [PMID:26981194]
Zondlo Fiume M: Final report on the safety assessment of Tocopherol, Tocopheryl Acetate, Tocopheryl Linoleate, Tocopheryl Linoleate/Oleate, Tocopheryl Nicotinate, Tocopheryl Succinate, Dioleyl Tocopheryl Methylsilanol, Potassium Ascorbyl Tocopheryl Phosphate, and Tocophersolan. Int J Toxicol. 2002;21 Suppl 3:51-116. doi: 10.1080/10915810290169819. [PMID:12537931]
Institute of Medicine (US) Panel on Dietary Antioxidants and Related Compounds (2000). Dietary Reference Intakes for Vitamin C, Vitamin E, Selenium, and Carotenoids. National Academies Press (US).
Link
Natural Medicine Journal: Alpha Tocopherol Succinate in Cancer Care
National Institute for Health
Cosmetic Ingredient Review: Safety Assessment of Tocopherols and Tocotrienols as Used in Cosmetics
Journal of Clinical & Experimental Cardiology: Pharmacokinetics and Bioavailability of Annatto δ-tocotrienol in Healthy Fed Subjects

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